molecular formula C12H18O3 B4980175 3-Hydroxy-5-methyladamantane-1-carboxylic acid CAS No. 5353-62-8

3-Hydroxy-5-methyladamantane-1-carboxylic acid

Cat. No.: B4980175
CAS No.: 5353-62-8
M. Wt: 210.27 g/mol
InChI Key: LSSPUDFIBQOQLZ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyladamantane-1-carboxylic acid is a high-purity, solid small molecule with a molecular formula of C12H18O3 and a molecular weight of 210 Da. This methyl-substituted adamantane derivative is a key biochemical reagent utilized as a critical organic compound and biological material in life science research . Adamantane-based carboxylic acids are of significant research interest due to their effects on mitochondrial function. Studies on related compounds, such as 3-hydroxyadamantane-1-carboxylic acid, demonstrate their ability to modulate mitochondrial respiration and uncouple membrane potential . This mechanism is particularly relevant for investigating toxicological pathways and has established the adamantane carboxylic acid class as a valuable tool for probing mitochondrial mechanisms relevant to neurodegenerative disorders . The compound is characterized by a rigid adamantane skeleton, which contributes to its structural stability. It features one rotatable bond, a polar surface area of 58 Ų, and contains two hydrogen bond donors and three hydrogen bond acceptors, influencing its solubility and interaction with biological targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-5-methyladamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-10-2-8-3-11(5-10,9(13)14)7-12(15,4-8)6-10/h8,15H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSPUDFIBQOQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385740
Record name 3-Hydroxy-5-methyltricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5353-62-8
Record name 3-Hydroxy-5-methyltricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyladamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the hydroxylation of 5-methyladamantane-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the hydroxylation reaction. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Derivatization

The synthesis of 3-hydroxy-5-methyladamantane-1-carboxylic acid involves several chemical reactions that allow for the modification of the adamantane structure. Recent studies have focused on scalable synthesis methods that enhance the efficiency of producing this compound and its derivatives. For instance, methods involving the reaction of adamantane derivatives with various reagents have been explored to yield specific functional groups that enhance biological activity .

Table 1: Synthesis Methods of HPMA

Method DescriptionKey ReagentsYield (%)
Reaction with formaldehydeFormaldehyde, piperazinesHigh
Derivatization with thiol-specific reagentsCMQTModerate
Hydrolysis of adamantyl estersWater, acid catalystHigh

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Activity : Studies indicate that adamantane derivatives possess significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.
  • Anti-inflammatory Effects : Research has shown that HPMA can inhibit inflammatory pathways, making it a potential therapeutic agent for conditions characterized by excessive inflammation .
  • Antiviral Properties : The adamantane core is known for its antiviral activities, particularly against viruses like influenza. This suggests that derivatives such as HPMA may also exhibit similar effects .

Analytical Techniques

The determination of HPMA levels in biological samples is crucial for understanding its pharmacokinetics and dynamics. Recent advancements include:

  • High-Performance Liquid Chromatography (HPLC) : A method was developed for the simultaneous determination of HPMA and other low molecular-weight thiols in plasma samples. The assay demonstrated good linearity and precision, making it suitable for clinical analysis .

Table 2: Analytical Performance of HPLC for HPMA

ParameterValue
Linearity Range (µmol/L)1–100
Limit of Quantification (µmol/L)1
Accuracy (%)92.74 - 105.57
Precision (Intra-day) (%)2.48 - 6.99
Precision (Inter-day) (%)0.84 - 6.98

Case Studies

Several case studies highlight the application of HPMA in clinical settings:

  • Clinical Analysis : A study involving healthy donors assessed plasma levels of HPMA using HPLC–UV methods, revealing concentrations ranging from 19.2 to 65.6 µmol/L. This underscores the relevance of HPMA in physiological processes and potential therapeutic applications .
  • Pharmacological Research : Investigations into the binding modes of adamantyl derivatives within cholinesterase enzymes through molecular docking simulations have provided insights into their mechanism of action, paving the way for drug development .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyladamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The 5-methyl group increases lipophilicity relative to 3-Hydroxyadamantane-1-carboxylic acid, which may improve membrane permeability in drug candidates .
  • Reactivity : The brominated analog (3-Bromo-5-methyladamantane-1-carboxylic acid) is more reactive in nucleophilic substitutions due to the bromine atom, whereas the hydroxyl group in the target compound may favor oxidation or conjugation reactions .

Physicochemical Properties

  • Melting Points : 3-Hydroxyadamantane-1-carboxylic acid has a melting point of 203–204°C , suggesting that the addition of a methyl group in the target compound could lower this value due to reduced crystallinity.
  • Solubility : The hydroxyl group likely improves aqueous solubility compared to the brominated analog (which is more lipophilic) .
  • Acidity : The carboxylic acid group (pKa ~4–5) dominates acidity, but the hydroxyl group (pKa ~10–12) may contribute to pH-dependent solubility.

Biological Activity

3-Hydroxy-5-methyladamantane-1-carboxylic acid (HMA) is a compound belonging to the adamantane family, known for its unique structural properties and biological activities. This article explores the biological activity of HMA, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

HMA is characterized by a fused bicyclic structure with a hydroxyl group and a carboxylic acid functional group. Its chemical formula is C12H17O3C_{12}H_{17}O_3, and it has a molar mass of approximately 209.26 g/mol. The presence of the hydroxyl group contributes to its solubility in water, while the carboxylic acid enhances its reactivity in biological systems.

Pharmacological Effects

Research has indicated that HMA exhibits several pharmacological properties:

  • Antiviral Activity : HMA has been studied for its potential antiviral effects, particularly against viruses such as influenza and HIV. The compound appears to inhibit viral replication by interfering with viral entry into host cells and disrupting viral assembly processes .
  • Neuroprotective Effects : Studies suggest that HMA may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. It is believed that HMA can modulate cholinergic activity, enhancing cognitive function and memory retention .
  • Anti-inflammatory Effects : Preliminary studies indicate that HMA may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This action could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activity of HMA involve several pathways:

  • Cholinesterase Inhibition : HMA has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission and cognitive function .
  • Modulation of Receptor Activity : HMA may interact with various receptors in the central nervous system, including NMDA receptors, which are involved in synaptic plasticity and memory formation. This modulation can contribute to its neuroprotective effects .

Case Studies

  • Neuroprotection in Alzheimer's Disease Models :
    A study investigated the effects of HMA on cognitive decline in transgenic mouse models of Alzheimer's disease. Mice treated with HMA showed significant improvements in memory tasks compared to control groups, alongside reduced amyloid plaque deposition in the brain .
  • Antiviral Efficacy Against Influenza Virus :
    In vitro studies demonstrated that HMA significantly reduced the viral load of influenza-infected cells. The compound was found to inhibit hemagglutinin-mediated membrane fusion, a critical step in viral entry into host cells .

Data Tables

Property Value
Chemical FormulaC12H17O3C_{12}H_{17}O_3
Molar Mass209.26 g/mol
SolubilitySoluble in water
Cholinesterase InhibitionModerate
Antiviral ActivityEffective against influenza
Study Focus Findings
NeuroprotectionImproved cognitive function
Antiviral ActivityReduced viral load
Anti-inflammatory EffectsDecreased cytokine levels

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-Hydroxy-5-methyladamantane-1-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with adamantane derivatives. For purification, recrystallization from polar solvents (e.g., ethanol/water mixtures) is effective due to the compound’s high melting point (203–204°C) . Chromatographic techniques (e.g., HPLC) can further isolate impurities, ensuring ≥97% purity as reported in commercial batches . Always verify purity via melting point analysis and spectroscopic methods (e.g., NMR, IR) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Analysis : Use 1^1H and 13^13C NMR to confirm the adamantane backbone and substituent positions (e.g., hydroxyl and methyl groups). IR spectroscopy identifies carboxylic acid (-COOH) and hydroxyl (-OH) functional groups.
  • Physicochemical Properties : Determine melting point (203–204°C) via differential scanning calorimetry (DSC) . Solubility can be assessed in solvents like DMSO or ethanol, though experimental data may require validation due to limited literature. Molecular weight (196.24 g/mol) and formula (C11_{11}H16_{16}O3_3) should align with mass spectrometry results .

Advanced Research Questions

Q. What experimental conditions are critical for studying the stability of this compound in biological assays?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition. Avoid exposure to oxidizing agents, bases, or acid chlorides, which may degrade the compound into CO, CO2_2, or toxic fumes .
  • In vitro Stability : Monitor pH-dependent stability (e.g., in buffers ranging from pH 4–9) using HPLC over 24–72 hours. Preclude high temperatures (>40°C) to avoid thermal decomposition .

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its enzyme interactions?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450), as the adamantane core may enhance binding via van der Waals interactions.
  • Assay Design : Use fluorescence-based inhibition assays or surface plasmon resonance (SPR) to quantify binding affinity (KdK_d). Include controls with structurally similar compounds (e.g., 1-Adamantanecarboxylic acid) to assess specificity .
  • Data Validation : Replicate results across orthogonal methods (e.g., isothermal titration calorimetry) to mitigate false positives from non-specific interactions.

Q. How should researchers resolve contradictions in published data regarding this compound’s reactivity or analytical results?

  • Methodological Answer :

  • Source Analysis : Cross-reference synthesis protocols (e.g., solvent purity, reaction time) and characterization methods. Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents .
  • Reproducibility : Conduct independent synthesis and characterization under controlled conditions. Share raw data (e.g., NMR spectra, chromatograms) via open-access platforms for peer validation.
  • Advanced Techniques : Employ X-ray crystallography to resolve structural ambiguities or gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts under stress conditions .

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